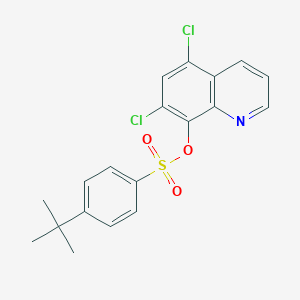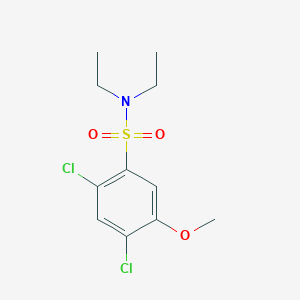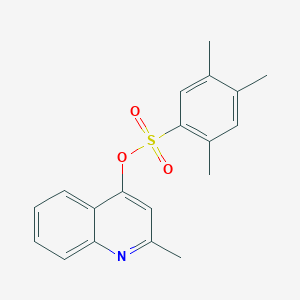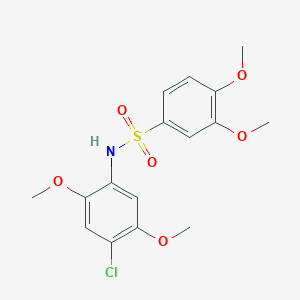
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide, commonly known as DBNE, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DBNE belongs to the class of sulfonamide compounds and has been studied extensively for its pharmacological properties.
Scientific Research Applications
DBNE has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been investigated for its antibacterial activity against gram-positive and gram-negative bacteria. DBNE has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a bacterial strain that is resistant to many commonly used antibiotics. Additionally, DBNE has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mechanism of Action
The exact mechanism of action of DBNE is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. DBNE has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. DBNE has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic implications.
Biochemical and Physiological Effects:
DBNE has been shown to have a range of biochemical and physiological effects. In animal models, DBNE has been shown to reduce tumor growth and increase survival rates. DBNE has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, DBNE has been shown to have antibacterial activity against various bacterial strains, including MRSA.
Advantages and Limitations for Lab Experiments
One advantage of using DBNE in lab experiments is its potency. DBNE has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, DBNE has been shown to have a wide range of pharmacological properties, which makes it a versatile compound for studying various biological processes. However, one limitation of using DBNE in lab experiments is its solubility. DBNE is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research on DBNE. One area of interest is the development of DBNE derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of DBNE as a treatment for other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DBNE and its potential as a therapeutic agent.
Synthesis Methods
DBNE can be synthesized using a multistep process that involves the reaction of cyclohexylamine with 2,5-dibromobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ethylamine to yield DBNE. The purity and yield of DBNE can be improved by using advanced purification techniques such as recrystallization and chromatography.
properties
Product Name |
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C14H19Br2NO2S |
Molecular Weight |
425.2 g/mol |
IUPAC Name |
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Br2NO2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(15)8-9-13(14)16/h8-10,12H,2-7H2,1H3 |
InChI Key |
BHKYMZVWBBLDPM-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)


![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)
![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)


![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)


![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)